3-Benzylpiperidin-4-ol hydrochloride

Phosphodiesterase Inflammation CNS Research

Procure 3-Benzylpiperidin-4-ol hydrochloride as a validated, high-purity building block for CNS and inflammation research. Its defined binding affinities (PDE4D Kd=79 nM; σ1R Ki=3.02 nM) ensure experimental reproducibility. Avoid costly delays from uncharacterized 'similar' analogs. Leverage its privileged scaffold for muscarinic receptor studies (M1/M2/M3 Ki data) or as a benchmark in sigma-1R assays. This hydrochloride salt ensures aqueous solubility for reliable in vitro profiling.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
Cat. No. B13088122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpiperidin-4-ol hydrochloride
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H17NO.ClH/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H
InChIKeyLYMPVKLSIXEBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylpiperidin-4-ol Hydrochloride: Technical Overview and Procurement-Ready Data


3-Benzylpiperidin-4-ol hydrochloride is a substituted piperidin-4-ol derivative with a benzyl group at the 3-position. Its hydrochloride salt form enhances aqueous solubility and stability, making it a readily procurable and versatile synthetic intermediate and research tool . The compound is frequently employed as a building block in medicinal chemistry campaigns targeting central nervous system (CNS) and other disease areas, leveraging the privileged piperidine scaffold .

3-Benzylpiperidin-4-ol Hydrochloride: Why Analog Substitution Is Not a Drop-In Replacement


Simply substituting a similar piperidin-4-ol analog can undermine experimental integrity and project timelines. While the piperidin-4-ol core is common, the specific substitution pattern dictates both biological target profile and physiochemical properties. For example, the 3-benzyl versus 4-benzyl substitution can alter receptor selectivity [1], and the presence of the hydroxyl group modulates both hydrogen-bonding potential and metabolic stability [2]. Therefore, relying on a 'structurally similar' compound without verifying its precise functional and binding data introduces a significant risk of irreproducible results and wasted resources.

3-Benzylpiperidin-4-ol Hydrochloride: Verified Comparative Performance Data


PDE4D Binding Affinity: Head-to-Head Comparison with a Close Structural Analog

In a direct comparison using surface plasmon resonance (SPR), the target compound exhibits a 2-fold higher binding affinity for the human PDE4D enzyme compared to a closely related analog (BDBM50512766). This difference provides a clear quantitative basis for selecting this compound in PDE4D-focused studies [1].

Phosphodiesterase Inflammation CNS Research

Muscarinic Receptor Subtype Selectivity: Data-Driven Selection for Receptor Pharmacology

The compound demonstrates a measurable, albeit moderate, selectivity profile across muscarinic acetylcholine receptor subtypes, with a 2.7-fold higher affinity for the M1 subtype (Ki = 60 nM) compared to the cardiac M2 subtype (Ki = 160 nM). This contrasts with non-selective anticholinergics and provides a defined profile for experimental design [1].

Cholinergic System Neurology GPCR Pharmacology

Solubility and Solution Stability: Validated Handling for Reliable In Vitro Assays

Procurement of the hydrochloride salt ensures a reliable, experimentally validated solubility profile. The compound is soluble in DMSO up to 25 mg/mL and its DMSO stock solutions are stable for up to 3 months when stored at -20°C . This level of characterization mitigates the risk of compound precipitation in cell-based assays, a common issue with free base analogs that often exhibit >10-fold lower solubility.

Assay Development Compound Management Solubility

Sigma-1 Receptor Affinity Benchmark: Quantitative Reference for Ligand Design

The compound serves as a quantitative benchmark for sigma-1 receptor (σ1R) affinity within the benzylpiperidine class. The 3-benzyl substitution pattern yields a reported Ki of 3.02 nM in guinea pig brain membranes, a value that can be directly compared to other regio-isomers (e.g., 2-benzyl Ki = 1.64 nM; 4-benzyl Ki = 1.70 nM) [1]. This provides a crucial data point for structure-activity relationship (SAR) optimization and analog selection.

Sigma Receptor Pain CNS Research

USP7 Inhibitor Scaffold: Comparative Potency in Antitumor Immunity Models

The N-benzylpiperidinol scaffold, to which this compound belongs, has been optimized to yield potent and selective USP7 inhibitors. A lead derivative (compound L55) achieves an IC50 of 40.8 nM and Kd of 78.3 nM against USP7 [1], representing a >100-fold improvement over early piperidinol-based inhibitors. This class of inhibitors has demonstrated oral bioavailability and in vivo antitumor immunity activity in a colon cancer model, a distinct advancement over previous USP7 inhibitors with limited in vivo efficacy [2].

Cancer Research Immuno-Oncology USP7

3-Benzylpiperidin-4-ol Hydrochloride: Proven Use Cases Based on Evidence


PDE4D-Mediated Inflammation and CNS Research

Employ this compound as a validated chemical probe for investigating PDE4D function in cellular models of inflammation and neurological disorders. Its defined binding affinity (Kd = 79 nM) [1] allows for dose-response studies with a known target engagement profile, providing a more reliable alternative to less characterized PDE4 inhibitors.

Muscarinic Receptor Subtype Pharmacology Studies

Use the compound to dissect muscarinic receptor signaling in tissues expressing multiple subtypes (e.g., brain, smooth muscle). The established Ki values for M1 (60 nM), M2 (160 nM), and M3 (236 nM) receptors [1] enable researchers to select appropriate concentrations that target specific receptor populations, minimizing off-target effects.

Sigma-1 Receptor Ligand Design and SAR Studies

Incorporate this compound as a key reference standard in sigma-1 receptor (σ1R) binding assays. Its Ki value (3.02 nM) [1] serves as a benchmark for evaluating new σ1R ligands. The documented affinity shift relative to other regio-isomers (2-benzyl and 4-benzyl) provides valuable SAR insight for optimizing ligand selectivity and potency.

Development of Next-Generation USP7 Inhibitors

Utilize this compound as a starting point for designing novel, orally bioavailable USP7 inhibitors with potential antitumor immunity applications. The scaffold's demonstrated in vivo activity [1] and the availability of X-ray co-crystal structures [2] provide a robust foundation for structure-based drug design and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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